![molecular formula C17H20FN7O2S B11503464 2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2-fluoro-4-methoxyphenyl)ethanone](/img/structure/B11503464.png)
2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(2-fluoro-4-methoxyphenyl)ethanone
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Overview
Description
The compound 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic molecule that features a triazolo-triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of Ethylamino Groups: Ethylamine is introduced to the triazolo-triazine core through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is added via thiolation reactions, often using thiol reagents.
Final Coupling with the Fluoro-Methoxyphenyl Ethanone: The final step involves coupling the triazolo-triazine derivative with 2-fluoro-4-methoxyphenyl ethanone under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethylamino or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, potentially inhibiting their activity. The ethylamino and sulfanyl groups may enhance binding affinity and specificity, while the fluoro-methoxyphenyl group can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5,7-BIS(METHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE
- 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-CHLORO-4-METHOXYPHENYL)ETHAN-1-ONE
Uniqueness
The unique combination of the triazolo-triazine core with ethylamino, sulfanyl, and fluoro-methoxyphenyl groups distinguishes 2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-1-(2-FLUORO-4-METHOXYPHENYL)ETHAN-1-ONE from similar compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in closely related molecules.
Properties
Molecular Formula |
C17H20FN7O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C17H20FN7O2S/c1-4-19-14-21-15(20-5-2)25-16(22-14)23-24-17(25)28-9-13(26)11-7-6-10(27-3)8-12(11)18/h6-8H,4-5,9H2,1-3H3,(H2,19,20,21,22,23) |
InChI Key |
BHKNBARFWMORBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
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